Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate
Description
Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate is a heterocyclic compound featuring a furan ring esterified at the 2-position and substituted at the 5-position with a 1-methylpyrazole-5-carbonyl group. This structure combines two pharmacologically relevant motifs: the furan-carboxylate scaffold, known for its role in antimycobacterial agents , and the pyrazole moiety, which often contributes to bioactivity through hydrogen bonding and dipole interactions .
Properties
Molecular Formula |
C11H10N2O4 |
|---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
methyl 5-(2-methylpyrazole-3-carbonyl)furan-2-carboxylate |
InChI |
InChI=1S/C11H10N2O4/c1-13-7(5-6-12-13)10(14)8-3-4-9(17-8)11(15)16-2/h3-6H,1-2H3 |
InChI Key |
MOXIRZRCFRRDFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C2=CC=C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 1-methyl-1H-pyrazole core is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-3-acetyl-1H-pyrazole. Subsequent oxidation of the acetyl group to a carboxylic acid is achieved using potassium permanganate in acidic conditions.
Reaction Conditions:
- Solvent: Ethanol or aqueous HCl.
- Temperature: 80–100°C (reflux).
- Yield: 60–75% (pyrazole intermediate).
Carbonyl Chloride Derivatization
The pyrazole-5-carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂). This step is critical for activating the carbonyl group for nucleophilic attack.
Procedure:
- Pyrazole-5-carboxylic acid (1 eq) is suspended in anhydrous dichloromethane.
- SOCl₂ (2 eq) is added dropwise at 0°C.
- The mixture is refluxed for 3 hours, followed by solvent evaporation to isolate the acyl chloride.
Key Considerations:
- Moisture-free conditions are essential to prevent hydrolysis.
- Excess SOCl₂ is removed under vacuum to avoid side reactions.
Friedel-Crafts Acylation of Furan
The methyl furan-2-carboxylate undergoes electrophilic substitution at position 5 using the pyrazole-5-carbonyl chloride. Aluminum chloride (AlCl₃) is employed as a Lewis catalyst to facilitate the acylation.
Optimized Protocol:
- Methyl furan-2-carboxylate (1 eq) and AlCl₃ (1.2 eq) are dissolved in dry dichloromethane.
- Pyrazole-5-carbonyl chloride (1.1 eq) is added slowly at 0°C.
- The reaction is stirred at room temperature for 12 hours.
- Workup involves quenching with ice-cold water, extraction with DCM, and column purification.
Yield: 50–65% (after purification).
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a transformative approach for reducing reaction times and improving yields. A comparative study of classical vs. microwave methods for analogous furan-pyrazole hybrids reveals significant enhancements.
One-Pot Microwave Strategy
The pyrazole formation and acylation steps are consolidated into a single reaction vessel under microwave conditions.
Procedure:
- Methylhydrazine (1 eq), acetylacetone (1 eq), and methyl furan-2-carboxylate (1 eq) are mixed in methanol.
- The mixture is irradiated at 150 W for 10 minutes.
- Direct precipitation yields the crude product, which is recrystallized from ethanol.
Advantages:
Comparative Analysis of Synthetic Methods
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Reaction Time | 12–24 hours | 10–15 minutes |
| Yield | 50–65% | 70–80% |
| Energy Consumption | High | Low |
| Purification Complexity | Moderate | Low |
Mechanistic Insights
Nucleophilic Acyl Substitution
The acyl chloride reacts with the electron-rich C5 position of the furan ring, facilitated by AlCl₃. The mechanism proceeds via a Wheland intermediate, stabilized by the ester’s electron-withdrawing effect.
Solvent Effects
Polar aprotic solvents (e.g., DCM) enhance electrophilicity of the acyl chloride, while protic solvents (e.g., methanol) are avoided to prevent competitive hydrolysis.
Challenges and Optimization Strategies
Byproduct Formation
- Issue: Diacylation at C3 and C5 positions of furan.
- Solution: Use stoichiometric AlCl₃ and controlled addition rates.
Scalability Limitations
- Issue: Microwave batch size restrictions.
- Solution: Continuous-flow microwave reactors for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Methyl5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impact
Physicochemical and Crystallographic Properties
- Target Compound : The pyrazole carbonyl group likely enhances dipole interactions and planarity, similar to the fluorinated phenyl analog . However, steric effects from the methyl group on pyrazole may reduce crystal packing efficiency compared to planar nitro/fluoro substituents.
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Exhibits near-planar molecular geometry with stacking interactions in a monoclinic (P21/c) lattice .
- 5-(2-Furyl)-1-methyl-1H-pyrazole-3-carboxylic acid : The carboxylic acid group facilitates hydrogen bonding, but esterification (as in the target compound) improves membrane permeability .
Mechanistic and Structural Insights
- Hydrogen Bonding and Stacking : The target compound’s pyrazole carbonyl may participate in CH···O/F interactions, as seen in fluorinated analogs , but its methyl group could limit π-π stacking compared to nitro-phenyl derivatives.
- Conformational Stability : NMR and X-ray data for methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate confirm that crystallographic conformations are retained in solution , suggesting similar stability for the target compound.
Biological Activity
Methyl 5-(1-methyl-1H-pyrazole-5-carbonyl)furan-2-carboxylate (CAS: 1399659-62-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
- Molecular Formula : C10H8N2O4
- Molecular Weight : 220.18 g/mol
- CAS Number : 1399659-62-1
The compound features a furan ring substituted with a pyrazole moiety, which is known for its diverse biological activities.
1. Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.
The above table summarizes the growth inhibition concentrations (IC50) for different cancer cell lines, indicating that this compound exhibits significant cytotoxicity.
2. Anti-inflammatory Activity
Pyrazole derivatives, including this compound, have been identified as selective cyclooxygenase (COX) inhibitors. These compounds demonstrate anti-inflammatory properties by inhibiting COX enzymes, which play a critical role in the inflammatory process.
| Compound | Selectivity Index (SI) | Effectiveness (%) |
|---|---|---|
| Compound A | >189 | 62% |
| Compound B | >455 | 71% |
| Compound C | >10,497 | 65% |
These findings suggest that this compound may serve as a lead compound for developing new anti-inflammatory drugs .
The mechanism by which this compound exerts its biological effects is primarily attributed to its interaction with specific molecular targets involved in cell signaling pathways related to cancer proliferation and inflammation.
Inhibition of Kinases
Research has indicated that compounds within this class can inhibit various kinases associated with tumor growth and survival, including:
- Aurora-A kinase
- Cyclin-dependent kinases (CDKs)
Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .
Case Study 1: Antitumor Efficacy
A study conducted by Wei et al. evaluated the anticancer effects of various pyrazole derivatives, including this compound, against A549 lung cancer cells. The study reported an IC50 value of approximately 26 µM for one of the derivatives, indicating promising antitumor activity .
Case Study 2: In Vivo Toxicity Assessment
In vivo studies assessing the acute toxicity of related pyrazole compounds indicated that lethal doses (LD50) were greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development as therapeutic agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
